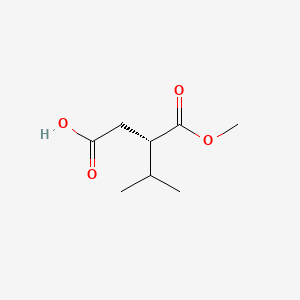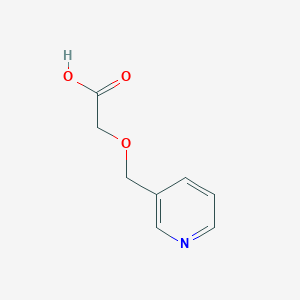
(1-Hydroxynaphthalen-2-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxynaphthalen-2-yl)-phenylmethanone: is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring substituted with a hydroxyl group at the first position and a phenylmethanone group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxynaphthalen-2-yl)-phenylmethanone typically involves the condensation of 1-hydroxy-2-acetylnaphthalene with benzaldehyde. This reaction is often catalyzed by acidic or basic conditions, such as using silica-phosphoric acid or sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and cleaner products.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Hydroxynaphthalen-2-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 1-naphthoic acid or 1-naphthaldehyde.
Reduction: Formation of 1-(1-hydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: (1-Hydroxynaphthalen-2-yl)-phenylmethanone is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds, which are important in medicinal chemistry .
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown moderate activity against certain bacterial and fungal strains .
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential due to their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for various applications .
Mécanisme D'action
The mechanism of action of (1-Hydroxynaphthalen-2-yl)-phenylmethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response .
Comparaison Avec Des Composés Similaires
- (E)-1-(1-Hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one
- (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 1-Hydroxy-2-naphthoic acid
Comparison: (1-Hydroxynaphthalen-2-yl)-phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity profiles. For example, the presence of the phenylmethanone group enhances its ability to interact with certain enzymes and receptors, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
21009-99-4 |
|---|---|
Formule moléculaire |
C17H12O2 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(1-hydroxynaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)19/h1-11,19H |
Clé InChI |
TUJPRNXFVUWZAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















